molecular formula C8H10N2 B6229711 5-ethenyl-6-methylpyridin-2-amine CAS No. 1355237-71-6

5-ethenyl-6-methylpyridin-2-amine

Cat. No.: B6229711
CAS No.: 1355237-71-6
M. Wt: 134.18 g/mol
InChI Key: OHTIEQASTDALCY-UHFFFAOYSA-N
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Description

5-Ethenyl-6-methylpyridin-2-amine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenyl-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with ethenylboronic acid under mild conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in tetrahydrofuran (THF) with alkyl halides.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

5-Ethenyl-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pyridine derivatives.

    Biology: Investigated for its potential as a bioactive molecule in drug development.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-ethenyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenyl-6-methylpyridin-2-amine is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1355237-71-6

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5-ethenyl-6-methylpyridin-2-amine

InChI

InChI=1S/C8H10N2/c1-3-7-4-5-8(9)10-6(7)2/h3-5H,1H2,2H3,(H2,9,10)

InChI Key

OHTIEQASTDALCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C=C

Purity

95

Origin of Product

United States

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